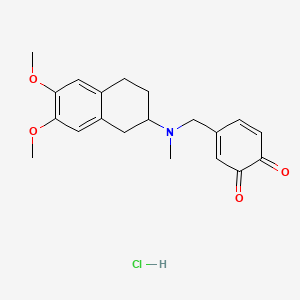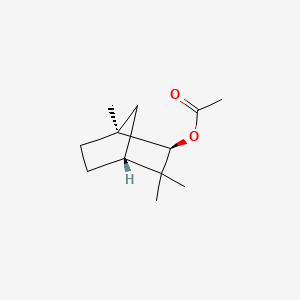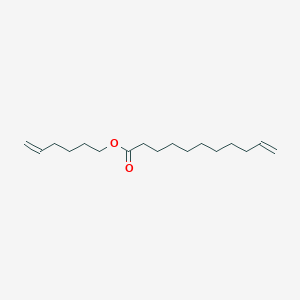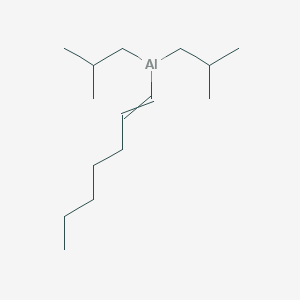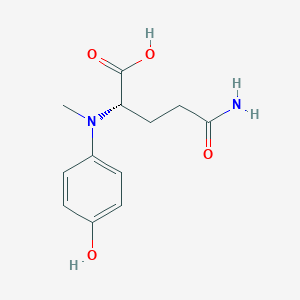
Nmgghb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nmgghb, also known by its chemical name 4-hydroxybutanoic acid, is a compound with a wide range of applications in various fields. It is a naturally occurring neurotransmitter and a depressant drug. This compound is a precursor to gamma-aminobutyric acid, glutamate, and glycine in certain brain areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nmgghb can be synthesized through several methods. One common method involves the reduction of gamma-butyrolactone using sodium borohydride. Another method includes the oxidation of 1,4-butanediol using potassium permanganate .
Industrial Production Methods
In industrial settings, this compound is often produced through the fermentation of certain sugars by specific strains of bacteria. This method is preferred due to its cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Nmgghb undergoes various chemical reactions, including:
Oxidation: It can be oxidized to gamma-butyrolactone.
Reduction: It can be reduced to 1,4-butanediol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used.
Reduction: Sodium borohydride is a typical reagent.
Substitution: Various halogenating agents can be used.
Major Products
Oxidation: Gamma-butyrolactone.
Reduction: 1,4-butanediol.
Substitution: Various halogenated derivatives.
Aplicaciones Científicas De Investigación
Nmgghb has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role as a neurotransmitter.
Medicine: Used in the treatment of conditions like narcolepsy and alcoholism.
Industry: Employed in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
Nmgghb exerts its effects by acting on specific receptors in the brain. It primarily binds to gamma-aminobutyric acid B receptors, leading to its depressant effects. It also has a high affinity for gamma-hydroxybutyric acid receptors, which are densely expressed in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Gamma-hydroxybutyric acid: Shares similar properties and applications.
Gamma-butyrolactone: A precursor to Nmgghb.
1,4-Butanediol: Can be converted to this compound through oxidation.
Uniqueness
This compound is unique due to its dual role as both a neurotransmitter and a depressant drug. Its ability to act on multiple receptors in the brain distinguishes it from other similar compounds .
Propiedades
Número CAS |
75596-72-4 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-(4-hydroxy-N-methylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-14(8-2-4-9(15)5-3-8)10(12(17)18)6-7-11(13)16/h2-5,10,15H,6-7H2,1H3,(H2,13,16)(H,17,18)/t10-/m0/s1 |
Clave InChI |
LJEQJKDRBQGIOF-JTQLQIEISA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)O)[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
CN(C1=CC=C(C=C1)O)C(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


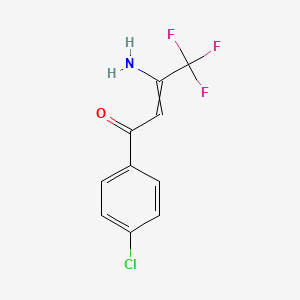
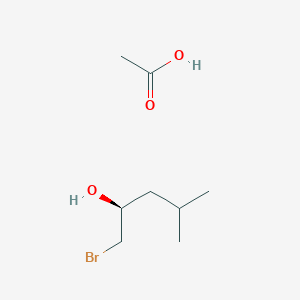
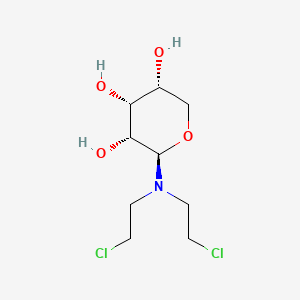
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
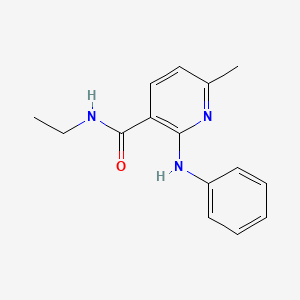
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
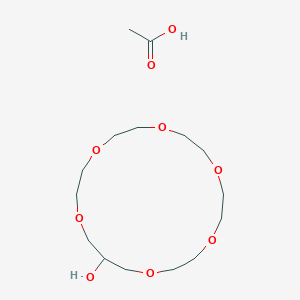

![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
